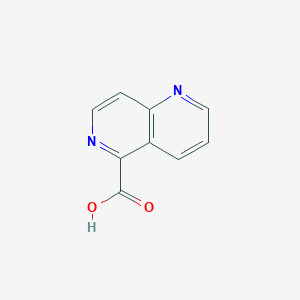

1,6-Naphthyridine-5-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,6-naphthyridine-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)8-6-2-1-4-10-7(6)3-5-11-8/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZZARNGHJBDZPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=O)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60502196 | |

| Record name | 1,6-Naphthyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74048-24-1 | |

| Record name | 1,6-Naphthyridine-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60502196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-naphthyridine-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Emergence of a Privileged Scaffold: A Technical Guide to 1,6-Naphthyridine-5-carboxylic Acid

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the 1,6-naphthyridine-5-carboxylic acid core, a significant heterocyclic scaffold in medicinal chemistry. We delve into its historical context, synthetic pathways, and its role as a modulator of critical signaling pathways, offering a comprehensive resource for professionals in drug discovery and development.

Discovery and Historical Context

The precise first synthesis of this compound is not prominently documented in seminal literature, suggesting its emergence as part of the broader exploration of naphthyridine isomers rather than a singular discovery event. The history of naphthyridines as a class of compounds, however, is rich and provides the context for its development.

The journey of naphthyridines began with the synthesis of the first derivative in 1893 by Reissert. The parent 1,6-naphthyridine was later synthesized in 1958. The impetus for the extensive investigation of naphthyridine and quinoline derivatives was significantly propelled by the discovery of nalidixic acid in 1962 by George Lesher and colleagues at Sterling-Winthrop Research Institute.[1][2] Nalidixic acid, a 1,8-naphthyridine derivative, was the first synthetic quinolone antibiotic and was discovered as a byproduct during the synthesis of the antimalarial drug chloroquine.[1][2][3][4]

This landmark discovery of nalidixic acid's potent antibacterial activity against Gram-negative bacteria spurred widespread interest in the broader class of naphthyridines and their isomers.[1][2][3] Researchers began to systematically synthesize and evaluate various naphthyridine cores, including the 1,6-naphthyridine scaffold, to explore their therapeutic potential. The introduction of a carboxylic acid moiety, a key pharmacophore in quinolone antibiotics, at various positions on the naphthyridine ring system was a logical step in these structure-activity relationship (SAR) studies. It is within this wave of medicinal chemistry research that this compound and its derivatives were likely first synthesized and investigated.

Synthetic Protocols

The synthesis of the 1,6-naphthyridine core can be achieved through various strategies, often involving the construction of one pyridine ring onto a pre-existing one. Below are generalized experimental protocols for the synthesis of a 1,6-naphthyridine scaffold, which can be adapted for the synthesis of this compound.

Friedländer Annulation Approach

A common method for constructing fused pyridine rings is the Friedländer annulation. This approach involves the condensation of an ortho-amino-substituted pyridine aldehyde or ketone with a compound containing an activated methylene group.

Experimental Protocol:

-

Preparation of the Precursor: A suitable starting material would be a 4-aminonicotinaldehyde or a related derivative.

-

Condensation Reaction: The 4-aminonicotinaldehyde (1 equivalent) is dissolved in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

To this solution, a compound containing an activated methylene group, such as an ester of pyruvic acid (e.g., ethyl pyruvate, 1.1 equivalents), is added.

-

A catalytic amount of a base (e.g., piperidine, sodium hydroxide) or acid is added to facilitate the condensation.

-

Cyclization: The reaction mixture is heated to reflux for several hours (typically 4-8 hours) to promote cyclization.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization or column chromatography to yield the 1,6-naphthyridine derivative. Subsequent hydrolysis of the ester group would yield the carboxylic acid.

Multi-step Synthesis from Pyridine Derivatives

An alternative approach involves the construction of the second pyridine ring in a stepwise fashion.

Experimental Protocol:

-

Starting Material: 4-aminopyridine is a common starting material.

-

Reaction with an Aldehyde: 4-aminopyridine is treated with an aromatic aldehyde derivative to form an imine intermediate.

-

Cyclization with Pyruvic Acid: The imine intermediate is then reacted with pyruvic acid to form the 1,6-naphthyridine-carboxylic acid derivative.[5]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent and may require heating.

-

Purification: The final product is isolated and purified using standard techniques such as filtration, washing, and recrystallization.

Biological Activity and Signaling Pathways

Derivatives of the 1,6-naphthyridine scaffold have demonstrated a wide range of biological activities, most notably as inhibitors of various protein kinases. This has positioned the 1,6-naphthyridine core as a privileged scaffold in the development of targeted cancer therapies and treatments for other diseases.

Kinase Inhibition

Several studies have highlighted the potential of 1,6-naphthyridine derivatives as potent and selective kinase inhibitors. These include:

-

Fibroblast Growth Factor Receptor (FGFR) Inhibitors: 1,6-naphthyridine-2-one derivatives have been identified as novel, potent, and selective inhibitors of FGFR4, a key driver in hepatocellular carcinoma.[1][2]

-

c-Met Kinase Inhibitors: The 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one scaffold has been developed as a new class of c-Met kinase inhibitors.[6]

-

Cyclin-Dependent Kinase 5 (CDK5) Inhibitors: Substituted 1,6-naphthyridines are being investigated as CDK5 inhibitors for the treatment of kidney diseases.[7]

-

Receptor-Interacting Protein Kinase 3 (RIPK3) Inhibitors: A 1,6-naphthyridine derivative, UH15-38, is an experimental inhibitor of RIPK3 being studied for the treatment of influenza by modulating necroptosis.[8]

Signaling Pathway Visualization

The inhibition of receptor tyrosine kinases like FGFR and c-Met by 1,6-naphthyridine derivatives disrupts downstream signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The following diagram illustrates a simplified, representative signaling pathway affected by these inhibitors.

Caption: Inhibition of Receptor Tyrosine Kinase Signaling.

Quantitative Data

The following table summarizes key quantitative data for various 1,6-naphthyridine derivatives from the literature. It is important to note that data for the unsubstituted this compound is limited, and the presented data largely pertains to more complex derivatives.

| Compound Class | Target | IC50 | Cell Line | Reference |

| 1H-imidazo[4,5-h][1][6]naphthyridin-2(3H)-one derivative (2t) | c-Met Kinase | 2.6 µM | - | [6] |

| 3-Aryl-1,6-naphthyridine-2,7-diamine derivative | FGFR1 | 31 nM | - | [9] |

| 7-Acetamide-1,6-naphthyridine derivative | HUVEC growth | 4 nM | HUVEC | [9] |

| 7-Acetamide-1,6-naphthyridine derivative | HUVEC microcapillary formation | 0.01 nM | HUVEC | [9] |

| 7-Acetamide-1,6-naphthyridine derivative | Matrigel invasion | 7 nM | HUVEC | [9] |

Conclusion

The 1,6-naphthyridine scaffold, and by extension this compound, has evolved from a structural curiosity in the broader field of heterocyclic chemistry to a privileged core in modern drug discovery. Its synthetic accessibility and the diverse biological activities of its derivatives, particularly as potent kinase inhibitors, underscore its continued importance. This technical guide provides a foundational understanding for researchers and scientists, encouraging further exploration and development of this versatile molecular framework for therapeutic applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. UH15-38 - Wikipedia [en.wikipedia.org]

- 9. 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamines and related 2-urea derivatives are potent and selective inhibitors of the FGF receptor-1 tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 1,6-Naphthyridine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,6-Naphthyridine-5-carboxylic acid (CAS No. 74048-24-1). The document details its structural and chemical characteristics, presents available quantitative data in a structured format, and outlines the standard experimental protocols for their determination. This information is critical for applications in medicinal chemistry, materials science, and drug development, where the 1,6-naphthyridine scaffold is a recognized building block for biologically active molecules.[1]

Core Physicochemical Properties

This compound is a heterocyclic compound featuring a naphthyridine core, which consists of two fused pyridine rings.[2] The presence of the carboxylic acid group, coupled with the aromatic system containing two nitrogen atoms, dictates its chemical behavior, including its acidity, solubility, and potential for intermolecular interactions such as hydrogen bonding.[3]

Table 1: Summary of Physicochemical Data for this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆N₂O₂ | PubChem[4] |

| Molecular Weight | 174.16 g/mol | PubChem[4] |

| Monoisotopic Mass | 174.042927438 Da | PubChem[4] |

| CAS Number | 74048-24-1 | PubChem[4] |

| XLogP3-AA (Predicted) | 1.0 | PubChem[4] |

| Hydrogen Bond Donor Count | 1 | PubChem[4] |

| Hydrogen Bond Acceptor Count | 4 | PubChem (Computed) |

| pKa (Predicted) | 5.39 ± 0.20 | ChemicalBook (Predicted for a related compound)[5] |

| Boiling Point (Predicted) | 474.4 ± 45.0 °C | ChemicalBook (Predicted for a related compound)[5] |

| Density (Predicted) | 1.514 ± 0.06 g/cm³* | ChemicalBook (Predicted for a related compound)[5] |

*Note: Predicted values are for the related compound 1,6-Naphthyridine-8-carboxylic acid, 5,6-dihydro-5-oxo and should be considered indicative rather than experimentally verified for the title compound.

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physicochemical properties of carboxylic acids like this compound.

The pKa is a measure of a molecule's acidity. For carboxylic acids, potentiometric titration is a highly precise method for its determination.[6]

Method: Potentiometric Titration [6]

-

Preparation: A precisely weighed amount of this compound (e.g., 200 mg) is dissolved in a known volume of deionized water. If solubility is low, a water/co-solvent mixture may be used. A standardized solution of a strong base, typically 0.1 M Sodium Hydroxide (NaOH), is prepared.[6]

-

Titration Setup: The acid solution is placed in a beaker equipped with a magnetic stirrer. A calibrated pH electrode is submerged in the solution to monitor pH changes continuously.

-

Data Collection: The NaOH titrant is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded against the volume of titrant added.

-

Analysis: The collected data (pH vs. volume of NaOH) is plotted to generate a titration curve. The pKa is determined from the pH at the half-equivalence point, where half of the carboxylic acid has been neutralized.

Solubility is a critical parameter for drug development. The shake-flask method is the gold standard for determining equilibrium solubility.[6]

Method: Shake-Flask Method [6]

-

Equilibration: An excess amount of solid this compound is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed flask.

-

Agitation: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached, forming a saturated solution.

-

Separation: The undissolved solid is removed from the saturated solution via filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the clear, saturated solution is measured using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). This concentration represents the solubility at that specific temperature.

A qualitative assessment can be performed by observing if the compound dissolves in a 5% aqueous solution of sodium bicarbonate; the effervescence of CO₂ gas is a strong indicator of a carboxylic acid.[6]

Spectroscopic techniques are essential for structural elucidation and confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.[7]

-

¹H NMR Acquisition: A one-dimensional proton spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz). The acidic proton of the carboxylic acid is expected to appear as a broad singlet at a downfield chemical shift (>10 ppm).[7]

-

¹³C NMR Acquisition: A proton-decoupled carbon spectrum is acquired. The carboxyl carbon is expected to be the most downfield signal (typically >160 ppm).[7]

Infrared (IR) Spectroscopy

-

Sample Preparation: A solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory or by mixing it with dry potassium bromide (KBr) and pressing it into a transparent pellet.[7]

-

Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

-

Key Bands: The IR spectrum is expected to show a very broad O-H stretch from the carboxylic acid's hydrogen-bonded dimer (around 2500-3300 cm⁻¹) and a sharp, strong C=O stretch (around 1700 cm⁻¹).[7]

Mass Spectrometry (MS)

-

Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI), is used.[7]

-

Acquisition: The sample, dissolved in a volatile solvent like methanol, is introduced into the ion source. The mass spectrum is acquired over a suitable mass-to-charge (m/z) range.[7]

-

Analysis: The molecular ion peak is identified to confirm the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive physicochemical characterization of a compound like this compound.

Caption: Workflow for Physicochemical Characterization.

References

- 1. chemimpex.com [chemimpex.com]

- 2. acs.org [acs.org]

- 3. savemyexams.com [savemyexams.com]

- 4. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,6-Naphthyridine-8-carboxylic acid, 5,6-dihydro-5-oxo- CAS#: 1934455-96-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to 1,6-Naphthyridine-5-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,6-Naphthyridine-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry. This document details its chemical identity, including its IUPAC name and CAS number, and summarizes the broader biological activities and therapeutic potential of the 1,6-naphthyridine scaffold. While specific quantitative data and detailed experimental protocols for the title compound are not extensively available in public literature, this guide outlines general synthetic strategies and biological evaluation methods for this class of compounds, providing a foundational resource for researchers in drug discovery and development.

Chemical Identity

IUPAC Name: this compound[1]

CAS Number: 74048-24-1[1]

Chemical Structure:

Molecular structure of this compound.

Table 1: Physicochemical Properties [1]

| Property | Value |

| Molecular Formula | C₉H₆N₂O₂ |

| Molecular Weight | 174.16 g/mol |

| InChI Key | GZZARNGHJBDZPR-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CN=C2C(=O)O)N=C1 |

Introduction to the 1,6-Naphthyridine Scaffold

The 1,6-naphthyridine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active molecules.[2][3] This heterocyclic system, composed of two fused pyridine rings, has demonstrated a wide range of pharmacological activities. Derivatives of 1,6-naphthyridine have been investigated for their potential as anticancer, antimicrobial, and antiviral agents.[3][4][5][6] The versatility of the naphthyridine ring allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological targets.

Synthetic Strategies for 1,6-Naphthyridine Derivatives

Friedel-Crafts Type Intramolecular Cycloaromatisation

A common strategy for constructing the benzo[1][5]naphthyridine scaffold involves an acid-mediated intramolecular Friedel-Crafts reaction.[2] This method typically utilizes precursors containing an aldehyde, ketone, or carboxylic acid moiety to facilitate ring closure.[2] A more recent development employs a cyano group as a one-carbon synthon in the cycloaromatisation of 4-(arylamino)nicotinonitriles, offering a mild and efficient route to polycyclic 1,6-naphthyridin-4-amines.[2]

Cyclization of Pyridine Derivatives

Another approach involves the cyclization of appropriately substituted pyridine precursors. For instance, 1,6-naphthyridin-2(1H)-ones can be synthesized from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile.[7] This intermediate is reacted with N,N-dimethylformamide dimethyl acetal and subsequently cyclized with ammonium acetate.[7]

Tandem Nitrile Hydration/Cyclization

A recently developed method for the synthesis of highly substituted 1,6-naphthyridines involves a tandem nitrile hydration/cyclization procedure to form 1,6-naphthyridine-5,7-diones under mild conditions.[8] These intermediates can be converted to highly reactive ditriflates, allowing for diverse functionalization.[8]

Experimental Workflow: General Synthesis of a 1,6-Naphthyridine Scaffold

A generalized workflow for the synthesis of 1,6-naphthyridine derivatives.

Biological Activity and Therapeutic Potential

The 1,6-naphthyridine scaffold is a component of various compounds with significant biological activities.

Anticancer Activity

Derivatives of benzo[b][1][5]naphthyridines have shown potent cytotoxic activity against several cancer cell lines.[4] For example, certain 4-N-[2-(dimethylamino)ethyl]carboxamides of 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][1][5]naphthyridine-4-carboxylic acids exhibited IC50 values of less than 10 nM against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines.[4] In vivo studies with some of these derivatives showed curative effects in a subcutaneous colon 38 tumor model in mice.[4]

Antimicrobial Activity

The broader naphthyridine class of compounds is well-known for its antimicrobial properties, with nalidixic acid, a 1,8-naphthyridine derivative, being a notable example.[6] While specific data for this compound is limited, the general class of 1,6-naphthyridines has been explored for antibacterial activity.[9]

Antiviral Activity (HIV Integrase Inhibition)

Derivatives of 8-hydroxy-[1][5]naphthyridines have been identified as potent inhibitors of HIV-1 integrase.[10][11] One such derivative demonstrated an IC50 of 10 nM for the inhibition of the strand transfer step catalyzed by integrase and inhibited the spread of HIV-1 infection in cell culture by 95% at a concentration of 0.39 μM.[11] These compounds act by chelating divalent metal ions in the active site of the integrase enzyme.[10]

Signaling Pathway: General Mechanism of HIV Integrase Inhibition by Naphthyridine Derivatives

Inhibition of HIV integrase by 8-hydroxy-[1][5]naphthyridine derivatives.

Experimental Protocols: General Approaches

Detailed experimental protocols for this compound are not extensively published. However, based on studies of related compounds, the following outlines general methodologies that would be applicable.

In Vitro Cytotoxicity Assays

To evaluate the anticancer potential, cell viability assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assays would be employed.

General Protocol:

-

Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are treated with serial dilutions of the test compound (this compound) for a specified period (e.g., 48 or 72 hours).

-

After incubation, the appropriate reagent (MTT or SRB) is added, and the absorbance is measured using a microplate reader.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) against various bacterial or fungal strains would be determined using broth microdilution or agar dilution methods according to CLSI (Clinical and Laboratory Standards Institute) guidelines.

HIV Integrase Inhibition Assay

The inhibitory activity against HIV integrase can be assessed using in vitro strand transfer assays.

General Protocol:

-

Recombinant HIV-1 integrase is incubated with a labeled donor DNA substrate.

-

The test compound is added at various concentrations.

-

The strand transfer reaction is initiated by the addition of a target DNA substrate.

-

The reaction products are separated by gel electrophoresis and quantified to determine the extent of inhibition and calculate the IC50 value.

Conclusion

This compound belongs to a class of heterocyclic compounds with significant and diverse biological potential. While specific research on this particular molecule is limited in the public domain, the broader family of 1,6-naphthyridines has been extensively studied, revealing promising activities in oncology, infectious diseases, and virology. This guide provides a foundational understanding of the chemical nature, general synthetic approaches, and potential biological applications of this compound, intended to support and guide future research and development efforts in this promising area of medicinal chemistry. Further investigation is warranted to fully elucidate the specific pharmacological profile of this compound.

References

- 1. This compound | C9H6N2O2 | CID 12549437 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03301B [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activity of Naphthyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Biological Activity of Naturally Derived Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. A naphthyridine carboxamide provides evidence for discordant resistance between mechanistically identical inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Synthesis of 1,6-Naphthyridine-5-carboxylic acid via a Proposed Skraup-Doebner-von Miller Reaction

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 1,6-naphthyridine-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the principles of the Skraup-Doebner-von Miller reaction, a classic and versatile method for the formation of quinoline and naphthyridine ring systems. While a direct, one-pot synthesis of the target molecule via this specific named reaction is not extensively documented, this guide provides a detailed, plausible experimental protocol, a mechanistic overview, and relevant data from analogous transformations.

Introduction to the Skraup-Doebner-von Miller Reaction

The Skraup-Doebner-von Miller reaction is a powerful tool in organic synthesis for the construction of quinoline and its polycyclic analogues, such as naphthyridines. The classical Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent to form a quinoline.[1] The Doebner-von Miller modification utilizes α,β-unsaturated aldehydes or ketones in the presence of an acid catalyst, offering a more general approach to substituted quinolines.[2][3] The reaction proceeds through a series of steps including Michael addition, cyclization, dehydration, and oxidation to yield the final aromatic heterocyclic system.[2]

This guide proposes a synthetic strategy for this compound starting from 4-aminonicotinic acid, leveraging the core principles of the Skraup-Doebner-von Miller reaction.

Proposed Synthetic Pathway

The proposed synthesis of this compound involves the reaction of 4-aminonicotinic acid with an α,β-unsaturated carbonyl compound, such as acrolein or crotonaldehyde, in the presence of an acid catalyst and an oxidizing agent. The general reaction is depicted below:

Figure 1: Proposed Skraup-Doebner-von Miller synthesis of this compound.

A plausible three-carbon component for this reaction is glycerol, which dehydrates in situ to form acrolein, the reactive α,β-unsaturated aldehyde.

Detailed Experimental Protocol (Proposed)

This protocol is a hypothetical procedure based on established methodologies for Skraup-Doebner-von Miller reactions. Researchers should exercise caution and perform small-scale trials to optimize conditions.

Materials:

-

4-Aminonicotinic acid

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Nitrobenzene (as oxidizing agent and solvent) or an alternative oxidizing agent like arsenic acid.

-

Ferrous sulfate (optional, as a moderator for violent reactions)[1]

-

Sodium hydroxide solution (for work-up)

-

Hydrochloric acid (for work-up)

-

Suitable organic solvents for extraction and purification (e.g., ethyl acetate, ethanol)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add concentrated sulfuric acid to 4-aminonicotinic acid while cooling in an ice bath.

-

Addition of Reactants: To this acidic mixture, add anhydrous glycerol and nitrobenzene. If the reaction is known to be vigorous, a small amount of ferrous sulfate can be added as a moderator.

-

Heating: Heat the reaction mixture cautiously to a temperature of 110-130°C. The reaction is often exothermic, and the temperature should be carefully controlled.

-

Reaction Monitoring: Maintain the temperature for several hours (typically 3-6 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is alkaline. This step should be performed in an ice bath to manage the heat generated. The nitrobenzene can be removed by steam distillation. The aqueous solution is then extracted with a suitable organic solvent.

-

Purification: The pH of the aqueous layer is then carefully adjusted with hydrochloric acid to precipitate the crude this compound. The precipitate is collected by filtration, washed with cold water, and dried.

-

Recrystallization: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reaction Mechanism

The proposed mechanism for the synthesis of this compound via the Skraup reaction with glycerol is as follows:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of 4-aminonicotinic acid acts as a nucleophile and undergoes a Michael addition to the acrolein.

-

Cyclization: The resulting intermediate undergoes an acid-catalyzed intramolecular cyclization.

-

Dehydration: The cyclized intermediate is then dehydrated to form a dihydro-naphthyridine derivative.

-

Oxidation: Finally, the dihydro-naphthyridine is oxidized by the oxidizing agent (e.g., nitrobenzene) to yield the aromatic this compound.

Figure 2: Proposed reaction mechanism for the synthesis of this compound.

Quantitative Data from Analogous Reactions

While specific yield data for the proposed synthesis is not available, the yields of related Skraup and Doebner-von Miller reactions can provide an estimate. The synthesis of quinolines from anilines using this methodology can have yields ranging from modest to good, often dependent on the specific substrates and reaction conditions.

| Starting Material (Aniline derivative) | Reagents | Product | Yield (%) | Reference |

| Aniline | Glycerol, H₂SO₄, Nitrobenzene | Quinoline | ~70-80% | [1] |

| 4-Isopropylaniline | Pulegone, Acid catalyst | Substituted Quinoline | Not specified | [2] |

| 3-Aminopyridine | Glycerol, H₂SO₄, Oxidizing agent | 1,5-Naphthyridine | Not specified | [4] |

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the proposed synthesis.

Figure 3: General experimental workflow for the proposed synthesis.

Conclusion

This technical guide presents a detailed and plausible, yet proposed, synthetic route to this compound based on the well-established Skraup-Doebner-von Miller reaction. The provided experimental protocol, mechanistic insights, and workflow diagrams offer a solid foundation for researchers to explore this synthesis. It is important to reiterate that this is a theoretical protocol, and experimental validation and optimization are necessary. The successful synthesis of this target molecule would provide valuable material for further investigation in the fields of medicinal chemistry and drug discovery.

References

The Gould-Jacobs Reaction: A Comprehensive Technical Guide to the Synthesis of 1,6-Naphthyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in a multitude of biologically active compounds, exhibiting a wide range of therapeutic properties, including antibacterial, anticonvulsant, and potential antitumor activities. The synthesis of this important core structure is of significant interest to medicinal chemists and drug development professionals. The Gould-Jacobs reaction, a classical and versatile method for the preparation of 4-hydroxyquinoline derivatives, can be adapted for the synthesis of analogous aza-bioisosteres, including the 1,6-naphthyridine ring system. This technical guide provides an in-depth overview of the application of the Gould-Jacobs reaction for the synthesis of 1,6-naphthyridines, focusing on the core reaction principles, experimental methodologies, and relevant data.

The Gould-Jacobs reaction is a series of reactions that typically begins with the condensation of an aniline or a heteroaromatic amine with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate (DEEM).[1] This is followed by a thermal cyclization to form the fused heterocyclic system. Subsequent hydrolysis and decarboxylation can then yield the corresponding 4-hydroxy-substituted product.[1] While direct literature detailing a specific Gould-Jacobs protocol for 1,6-naphthyridine is scarce, the principles can be applied by utilizing 4-aminopyridine derivatives as the starting amine.

Reaction Mechanism and Workflow

The synthesis of the 1,6-naphthyridine core via the Gould-Jacobs reaction proceeds through a well-established multi-step mechanism:

-

Condensation: The reaction is initiated by a nucleophilic attack of the amino group of a 4-aminopyridine derivative on the electrophilic carbon of diethyl ethoxymethylenemalonate. This is followed by the elimination of an ethanol molecule to form a vinylogous amide intermediate, an ethyl ((pyridin-4-yl)amino)methylenemalonate.[1]

-

Thermal Cyclization: This step requires significant thermal energy, typically achieved by heating in a high-boiling solvent, to facilitate a 6-electron electrocyclization. This intramolecular reaction results in the formation of the dihydronaphthyridine ring system, which then tautomerizes to the more stable 4-hydroxy-1,6-naphthyridine product.[1]

dot

Caption: General mechanism of the Gould-Jacobs reaction for 1,6-naphthyridine synthesis.

Experimental Protocols

While a specific, optimized protocol for the Gould-Jacobs synthesis of 1,6-naphthyridines is not extensively documented, the following experimental procedures are based on established methods for analogous naphthyridine isomers and quinolones. These should serve as a strong starting point for researchers.

Protocol 1: Classical Thermal Synthesis of Ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate

This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for the cyclization step.

Step 1: Condensation of 4-Aminopyridine with Diethyl Ethoxymethylenemalonate (DEEM)

-

In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, combine 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Add a suitable solvent such as toluene or xylene.

-

Heat the mixture to reflux for 2-4 hours, collecting the ethanol byproduct in the Dean-Stark trap.

-

Monitor the reaction by Thin Layer Chromatography (TLC) to confirm the formation of the intermediate, diethyl 2-(((pyridin-4-yl)amino)methylene)malonate.

-

Once the reaction is complete, remove the solvent under reduced pressure to yield the crude intermediate. This can be used directly in the next step or purified by recrystallization.

Step 2: Thermal Cyclization

-

In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling solvent such as diphenyl ether or Dowtherm A to approximately 250 °C.

-

Carefully add the crude intermediate from Step 1 to the hot solvent.

-

Maintain the temperature at 250-260 °C for 30-60 minutes. The evolution of ethanol should be observed.

-

Monitor the completion of the cyclization by TLC.

-

Cool the reaction mixture to room temperature. The product, ethyl 4-hydroxy-1,6-naphthyridine-3-carboxylate, should precipitate from the solution.

-

Dilute the mixture with a non-polar solvent like hexane or petroleum ether to facilitate further precipitation.

-

Collect the solid product by filtration, wash thoroughly with the non-polar solvent, and dry under vacuum.

Protocol 2: Microwave-Assisted Synthesis

Modern adaptations of the Gould-Jacobs reaction often employ microwave irradiation to significantly reduce reaction times and improve yields.

Step 1 & 2: One-Pot Condensation and Cyclization

-

In a 10 mL microwave vial equipped with a magnetic stir bar, add 4-aminopyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.5 eq).

-

Seal the vial and place it in a microwave reactor.

-

Heat the mixture to 200-250 °C for 10-30 minutes. The reaction progress should be monitored carefully to avoid decomposition.

-

After the reaction is complete, cool the vial to room temperature.

-

The product may solidify upon cooling. If not, add a small amount of a suitable anti-solvent (e.g., diethyl ether or hexane) to induce crystallization.

-

Isolate the solid product by filtration, wash with a cold solvent, and dry under vacuum.

dot

Caption: A generalized experimental workflow for the synthesis of 1,6-naphthyridines.

Quantitative Data Summary

The following table summarizes typical reaction conditions and reported yields for the Gould-Jacobs synthesis of various naphthyridine isomers, which can be considered indicative for the synthesis of 1,6-naphthyridines.

| Starting Amine | Reaction Conditions | Product | Yield (%) | Reference |

| 3-Aminopyridine | Diethyl methylenemalonate, thermal cyclization | 4-Hydroxy-1,5-naphthyridine | - | [2] |

| 3-Aminopyridine | Diethyl ethoxymethylenemalonate, 150 °C then cyclization | 4-Hydroxy-1,5-naphthyridine | - | [2] |

| Substituted 3-Aminopyridines | Diethyl ethoxymethylenemalonate, Dowtherm A, 250 °C | Substituted 4-hydroxy-1,5-naphthyridines | Good | [3] |

| 2-Aminopyridine Derivatives | Ethyl ethoxymethylenemalonate, thermal cyclization | Substituted ethyl 4-hydroxy-1,7-naphthyridine-3-carboxylates | - | [4] |

Applications in Drug Development

The 1,6-naphthyridine core is a key pharmacophore in several compounds with demonstrated biological activity. Derivatives of this scaffold have been investigated for their potential as:

-

Antitumor Agents: Certain 1,6-naphthyridin-4-one derivatives have been synthesized and evaluated as MET-targeting antitumor drug candidates.

-

Kinase Inhibitors: The structural features of 1,6-naphthyridines make them attractive candidates for the development of kinase inhibitors.

-

Cardiovascular Agents: Substituted 1,4-dihydro-1,6-naphthyridinamides have been explored for their potential in treating cardiovascular disorders.

The Gould-Jacobs reaction provides a foundational route to access the 4-hydroxy-1,6-naphthyridine scaffold, which can then be further functionalized to generate libraries of novel compounds for drug discovery and development programs.

Conclusion

The Gould-Jacobs reaction represents a viable, albeit less documented, pathway for the synthesis of the 1,6-naphthyridine ring system. By applying the well-established principles of this reaction using 4-aminopyridine derivatives, researchers can access the valuable 4-hydroxy-1,6-naphthyridine core. The provided representative protocols offer a solid starting point for the synthesis and subsequent exploration of this important heterocyclic scaffold in the pursuit of novel therapeutic agents. Further optimization of reaction conditions, particularly through the use of microwave-assisted techniques, holds the potential to improve efficiency and yields, making this a valuable tool in the arsenal of medicinal chemists.

References

- 1. mdpi.com [mdpi.com]

- 2. WO2012095691A1 - An improved process for producing aminopyridines - Google Patents [patents.google.com]

- 3. CA2602286C - Process for preparing 4-aminopyridines using pyridine betaine intermediates and pyridine betaines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Solubility and Stability of 1,6-Naphthyridine-5-carboxylic Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,6-Naphthyridine-5-carboxylic acid is a heterocyclic compound belonging to the naphthyridine class of molecules. Naphthyridines are bicyclic aromatic compounds containing two nitrogen atoms, and they are considered privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][3] The carboxylic acid moiety at the 5-position suggests potential for various intermolecular interactions, influencing its physicochemical properties.

In drug discovery and development, the aqueous solubility and chemical stability of a compound are fundamental properties that dictate its suitability for formulation, its pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion), and ultimately, its therapeutic efficacy and safety.[4][5] Poor solubility can lead to low bioavailability and formulation challenges, while instability can result in loss of potency and the formation of potentially toxic degradation products.[6][7] This guide outlines the essential experimental procedures for a thorough evaluation of the solubility and stability of this compound.

Solubility Assessment

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract.[4] It is essential to measure solubility under various conditions to predict its behavior in vivo. The two primary types of solubility measurements are kinetic and thermodynamic.

Data Presentation: Solubility

The following tables should be used to summarize the experimental solubility data for this compound.

Table 1: Kinetic Solubility Data

| Parameter | Value |

|---|---|

| Test System | Nephelometry or Turbidimetry |

| Solvent | Phosphate Buffered Saline (PBS), pH 7.4 |

| Co-solvent | Dimethyl Sulfoxide (DMSO) |

| Incubation Time | 2 hours |

| Temperature | Room Temperature |

| Kinetic Solubility (µg/mL) | [Experimental Value] |

| Kinetic Solubility (µM) | [Experimental Value] |

Table 2: Thermodynamic (Equilibrium) Solubility Data

| Medium (Buffer System) | pH | Temperature (°C) | Equilibrium Time (h) | Solubility (µg/mL) |

|---|---|---|---|---|

| Simulated Gastric Fluid (SGF) | 1.2 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |

| Acetate Buffer | 4.5 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |

| Phosphate Buffer (PBS) | 6.8 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |

| Phosphate Buffer (PBS) | 7.4 | 37 ± 1 | 24, 48, 72 | [Experimental Value] |

Experimental Protocols: Solubility Determination

Kinetic solubility measures the concentration of a compound in solution upon rapid precipitation from a high-concentration organic stock solution (e.g., DMSO) into an aqueous buffer.[5] It is a high-throughput method used in early discovery to flag potential solubility issues.

Objective: To determine the kinetic solubility of this compound in a standard buffer.

Materials:

-

This compound

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Phosphate Buffered Saline (PBS), pH 7.4

-

96-well microplates

-

Automated liquid handler

-

Plate reader capable of turbidimetric or nephelometric measurement

-

Positive control (e.g., Nicardipine)[4]

Method:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

In a 96-well plate, add PBS (pH 7.4).

-

Using an automated liquid handler, add a small volume of the DMSO stock solution to the PBS to achieve a final DMSO concentration of ≤2% and a theoretical compound concentration of 200 µM.[5]

-

Seal the plate and shake at room temperature for 2 hours to allow for precipitation to equilibrate.

-

Measure the turbidity of each well using a nephelometer or plate reader at a suitable wavelength (e.g., 620 nm).

-

The highest concentration of the compound that does not produce a precipitate is reported as the kinetic solubility. This is determined by comparing the turbidity to a standard curve or a clear solution baseline.

Thermodynamic solubility is the saturation concentration of a compound in a specific solvent at equilibrium. The shake-flask method is the gold standard for this measurement.[8][9]

Objective: To determine the pH-solubility profile of this compound.

Materials:

-

This compound (solid)

-

Aqueous buffers at pH 1.2, 4.5, 6.8, and 7.4[10]

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker set to 37 ± 1 °C[10]

-

Centrifuge

-

HPLC-UV system for quantification

-

Positive control (e.g., Haloperidol)[4]

Method:

-

Add an excess amount of solid this compound to a series of vials, ensuring enough solid is present to maintain saturation.

-

Add a known volume of each aqueous buffer (e.g., 1 mL) to the respective vials.

-

Securely cap the vials and place them in a shaking incubator at 37 °C. Agitate for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.[9]

-

After incubation, visually inspect the vials to confirm the presence of undissolved solid.

-

Remove the vials and centrifuge at high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated HPLC-UV method against a standard curve.

-

Repeat the quantification at different time points (e.g., 24, 48, 72 hours) to confirm that equilibrium has been reached (i.e., the concentration is no longer increasing).

Stability Assessment

Stability testing is crucial for identifying degradation pathways and determining appropriate storage conditions and shelf-life.[6][7] It involves subjecting the compound to a variety of stress conditions.

Data Presentation: Stability

The following tables should be used to summarize the stability data for this compound.

Table 3: pH Stability (Hydrolysis)

| pH | Temperature (°C) | Time (days) | % Parent Compound Remaining | Major Degradants Formed |

|---|---|---|---|---|

| 2.0 (HCl) | 55-95 | 0, 1, 3, 7, 14 | [Experimental Value] | [Structure/ID] |

| 7.0 (Buffer) | 55-95 | 0, 1, 3, 7, 14 | [Experimental Value] | [Structure/ID] |

| 12.0 (NaOH) | 55-95 | 0, 1, 3, 7, 14 | [Experimental Value] | [Structure/ID] |

Table 4: Oxidative, Thermal, and Photostability

| Stress Condition | Parameters | % Parent Compound Remaining | Major Degradants Formed |

|---|---|---|---|

| Oxidative | 3% H₂O₂ in Water, RT, 24h | [Experimental Value] | [Structure/ID] |

| Thermal | Solid State, 70-75°C, 7 days | [Experimental Value] | [Structure/ID] |

| Photostability | Solution, ICH Q1B conditions | [Experimental Value] | [Structure/ID] |

Experimental Protocols: Stability Determination

Forced degradation (stress testing) is performed to understand the degradation chemistry of the drug substance.[6] A validated stability-indicating HPLC method is required for these studies.

Objective: To evaluate the stability of this compound in acidic, neutral, and basic conditions.

Materials:

-

This compound

-

0.01 M HCl (approx. pH 2)

-

Purified Water or Buffer (approx. pH 7)

-

0.01 M NaOH (approx. pH 12)

-

Temperature-controlled oven or water bath

-

HPLC-UV/MS system

Method:

-

Prepare solutions of the compound at a known concentration (e.g., 1 mg/mL) in each of the three pH media.

-

Dispense aliquots into sealed vials.

-

Place the vials in an oven at an elevated temperature (e.g., 70 °C) to accelerate degradation.[11]

-

At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw a vial from each pH condition.

-

Quench the reaction if necessary (e.g., by neutralizing the pH).

-

Analyze the samples by HPLC-UV to determine the percentage of the parent compound remaining.

-

Use HPLC-MS to identify the mass of any significant degradation products.

Objective: To assess the susceptibility of the compound to oxidation.

Method:

-

Prepare a solution of the compound in a suitable solvent (e.g., water/acetonitrile).

-

Add hydrogen peroxide to a final concentration of 3%.

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Analyze by HPLC at initial and final time points to quantify degradation.

Objective: To evaluate the stability of the solid compound at elevated temperatures.

Method:

-

Place a known amount of solid this compound in a vial.

-

Store the vial in an oven at 70-75°C for one week.[11]

-

After the stress period, dissolve the solid and analyze by HPLC to check for degradation compared to an unstressed sample.

-

Alternatively, use Thermogravimetric Analysis (TGA) to determine the decomposition temperature.[12] The sample (approx. 10 mg) is heated in a crucible at a constant rate (e.g., 20 °C/min) under an air or nitrogen atmosphere, and the mass loss is recorded as a function of temperature.[12][13]

Objective: To assess the light sensitivity of the compound.

Method:

-

Prepare a solution of the compound in a suitable solvent.

-

Expose the solution to a light source that meets ICH Q1B guideline requirements (a combination of cool white fluorescent and near-UV lamps).

-

Simultaneously, keep a control sample protected from light (e.g., wrapped in aluminum foil).

-

Analyze both the exposed and control samples by HPLC at a suitable time point to quantify photodegradation.

Visualizations: Workflows and Pathways

Experimental Workflow Diagrams

Caption: General experimental workflows for solubility and stability testing.

Potential Signaling Pathway Involvement

Derivatives of the closely related 1,5-Naphthyridine scaffold have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like TNF-α and various interleukins in lipopolysaccharide (LPS)-induced macrophages.[1] The diagram below illustrates this generalized pathway.

Caption: Potential anti-inflammatory mechanism via NF-κB pathway inhibition.

Conclusion

A comprehensive understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. While specific data is not currently published, the experimental protocols detailed in this guide provide a robust framework for its complete physicochemical characterization. The kinetic and thermodynamic solubility assays will define its dissolution properties, while the forced degradation studies will elucidate its intrinsic stability and potential degradation pathways. The resulting data will be critical for guiding formulation strategies, predicting in vivo behavior, and ensuring the development of a safe, stable, and efficacious drug product.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. sygnaturediscovery.com [sygnaturediscovery.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. researchgate.net [researchgate.net]

- 7. japsonline.com [japsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. lup.lub.lu.se [lup.lub.lu.se]

- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 11. sites.unimi.it [sites.unimi.it]

- 12. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]

The 1,6-Naphthyridine Scaffold: A Comprehensive Technical Guide to its Fundamental Biological Activities

For Researchers, Scientists, and Drug Development Professionals

The 1,6-naphthyridine core, a bicyclic heteroaromatic system, has garnered significant attention in medicinal chemistry due to its versatile pharmacological profile. This technical guide provides an in-depth exploration of the fundamental biological activities associated with the 1,6-naphthyridine scaffold, with a focus on its anticancer, antiviral, and antibacterial properties. This document consolidates quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a comprehensive resource for the scientific community.

Anticancer Activity

Derivatives of the 1,6-naphthyridine scaffold have demonstrated potent cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action are diverse, often involving the inhibition of critical enzymes and disruption of key signaling pathways implicated in tumor growth and survival.

Quantitative Anticancer Data

The following table summarizes the in vitro cytotoxic activity of representative 1,6-naphthyridine derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Aaptamine | H1299 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [1] |

| Aaptamine | A549 (Non-small cell lung cancer) | 10.47 - 15.03 µg/mL | [1] |

| Aaptamine | HeLa (Cervical cancer) | 10.47 - 15.03 µg/mL | [1] |

| Aaptamine | CEM-SS (T-lymphoblastic leukemia) | 10.47 - 15.03 µg/mL | [1] |

| Demethyl(oxy)aaptamine | HL60 (Leukemia) | 0.03 - 8.5 | [1] |

| 3-Isobutylaminodemethyl(oxy)aaptamine | K562 (Erythroleukemia) | 0.03 - 8.5 | [1] |

| 3-(Isopentylamino)demethyl(oxy)aaptamine | MCF-7 (Breast cancer) | 0.03 - 8.5 | [1] |

| 3-(Phenethylamino)demethyl(oxy)aaptamine | KB (Epidermoid carcinoma) | 0.03 - 8.5 | [1] |

| Suberitine D | P388 (Leukemia) | 3.5 | [1] |

| 1,3-Dioxolo[4,5-d]benzo[de][2][3]naphthyridine | Adult T-cell leukemia | 0.29 | [1] |

| Naphthyridine Derivative 16 | HeLa (Cervical Cancer) | 0.7 | [4] |

| Naphthyridine Derivative 16 | HL-60 (Leukemia) | 0.1 | [4] |

| Naphthyridine Derivative 16 | PC-3 (Prostate Cancer) | 5.1 | [4] |

| Naphthyridine Derivative 14 | HeLa (Cervical Cancer) | 2.6 | [4] |

| Naphthyridine Derivative 15 | HeLa (Cervical Cancer) | 2.3 | [4] |

| Compound 5 | A549 (Lung Cancer) | 10.67 ± 1.53 | [5] |

| Compound 5 | C6 (Glioma) | 4.33 ± 1.04 | [5] |

Kinase Inhibition

A significant mechanism of anticancer activity for 1,6-naphthyridine derivatives is the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.

Fibroblast growth factor receptor 4 (FGFR4) is a receptor tyrosine kinase implicated in the development of several cancers, including colorectal and hepatocellular carcinoma.[6][7] Certain 1,6-naphthyridine-2-one derivatives have been identified as potent and selective inhibitors of FGFR4.[7]

| Compound/Derivative | Target | IC50 (nM) | Reference |

| 1,6-Naphthyridin-2(1H)-one Derivative (A34) | FGFR4 | - | [8] |

| 1,6-Naphthyridine-2-one Derivative (19g) | FGFR4 | - | [6][7] |

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in tumor cell proliferation, survival, and motility.[9] 1H-imidazo[4,5-h][2][3]naphthyridin-2(3H)-one derivatives have been identified as a new class of c-Met kinase inhibitors.

| Compound/Derivative | Target | IC50 (nM) | Reference |

| 1,6-Naphthyridinone Derivative (9g) | MET | 9.8 | [10] |

| 1,6-Naphthyridinone Derivative (23a) | MET | 7.1 | [10] |

| Pyridine derivative with 1,6-naphthyridine scaffold | MET | 9.8 | [10] |

| Pyridine derivative with 1,6-naphthyridine scaffold | VEGFR-2 | 8.8 | [10] |

Antiviral Activity

The 1,6-naphthyridine scaffold has also demonstrated promising antiviral properties, particularly against human cytomegalovirus (HCMV) and human immunodeficiency virus (HIV).

Quantitative Antiviral Data

The following table presents the in vitro antiviral activity of selected 1,6-naphthyridine derivatives.

| Compound/Derivative | Virus | Assay | IC50 | Reference |

| 1,6-Naphthyridine Derivative (A1) | HCMV (AD169 and Towne strains) | Plaque Reduction | 39- to 223-fold lower than ganciclovir | [11][12] |

| 1,6-Naphthyridine-2-carboxylic acid benzylamides (13a-13d) | HCMV | - | Potent | [13] |

| Benzyl amide derivative 14 | HCMV | - | 1000 ng/mL | [13] |

| Benzyl amide derivative 15 | HCMV | - | 1000 ng/mL | [13] |

Antibacterial Activity

Several 1,6-naphthyridine derivatives have been investigated for their antibacterial potential, exhibiting activity against both Gram-positive and Gram-negative bacteria.

Quantitative Antibacterial Data

The table below summarizes the minimum inhibitory concentration (MIC) values for various 1,6-naphthyridine compounds against different bacterial strains.

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference |

| Silver(I) complex with 1,6-naphthyridine (95) | Candida albicans | 0.49 | [14] |

| Silver(I) complex with 1,6-naphthyridine (95) | Candida parapsilosis | 3.9 | [14] |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | - | ≥ 1.024 | [10] |

| 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide | - | ≥ 1.024 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of 1,6-Naphthyridine Derivatives

A common route to 1,6-naphthyridin-2(1H)-ones involves the cyclization of appropriately substituted pyridines. For instance, 5-acetyl-6-[2-(dimethylamino)ethenyl]-1,2-dihydro-2-oxo-3-pyridinecarbonitrile can be cyclized to 1,2-dihydro-5-methyl-2-oxo-1,6-naphthyridine-3-carbonitrile using ammonium acetate.[14] Further modifications, such as hydrolysis and decarboxylation, can yield the core 5-methyl-1,6-naphthyridin-2(1H)-one.[14]

A seven-step total synthesis of aaptamine starting from commercially available 6,7-dimethoxyisoquinoline has been reported.[3] Key steps include formylation, a Henry reaction, elimination, and a palladium-catalyzed reductive cyclization.[3]

In Vitro Anticancer Assays

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[15]

-

Compound Treatment: Add serial dilutions of the test compound to the wells and incubate for the desired exposure period (e.g., 72 hours).[11]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[15]

-

Solubilization: Add 100 µL of a detergent reagent to dissolve the formazan crystals.[15]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[15] The IC50 value is calculated from the dose-response curve.

Antiviral Assays

-

Cell Monolayer Preparation: Seed susceptible host cells in 6-well plates to form a confluent monolayer.[16]

-

Virus Titration: Perform serial dilutions of the virus stock to determine the titer that produces a countable number of plaques (50-100 plaques/well).[16]

-

Compound Treatment: Pre-treat the cell monolayers with serial dilutions of the test compound for 1 hour.[16]

-

Infection: Infect the cells with the virus at the predetermined multiplicity of infection (MOI).[16]

-

Overlay: After virus adsorption, remove the inoculum and add an overlay medium (e.g., containing methylcellulose or Avicel) with the respective compound concentrations.[16]

-

Incubation: Incubate the plates for 2-3 days, or until plaques are visible.[16]

-

Staining: Fix the cells with a formaldehyde solution and stain with crystal violet.[16]

-

Plaque Counting: Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. The IC50 is determined from the dose-response curve.

Antibacterial Assays

-

Preparation of Antimicrobial Dilutions: Prepare serial two-fold dilutions of the test compound in a suitable broth medium in a 96-well microtiter plate.[17][18]

-

Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard.[18]

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension.[17][19]

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[17][18]

Signaling Pathways and Mechanisms of Action

The biological activities of 1,6-naphthyridine derivatives are often attributed to their interaction with specific molecular targets and the subsequent modulation of intracellular signaling pathways.

FGFR4 Signaling Pathway

FGFR4 signaling is initiated by the binding of fibroblast growth factors (FGFs), leading to receptor dimerization and autophosphorylation of the intracellular kinase domains.[20][21] This activates downstream signaling cascades, including the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation, survival, and migration.[21] 1,6-Naphthyridine-based inhibitors can block the kinase activity of FGFR4, thereby inhibiting these oncogenic signals.[7]

Caption: FGFR4 Signaling Pathway and Inhibition by 1,6-Naphthyridine Derivatives.

c-Met Signaling Pathway

The binding of HGF to the c-Met receptor triggers receptor dimerization and autophosphorylation, creating docking sites for various downstream signaling proteins.[22][23] This leads to the activation of pathways such as the RAS-MAPK and PI3K-AKT pathways, which are critical for cell growth, migration, and invasion.[9][22] 1,6-Naphthyridine-based compounds can inhibit the kinase activity of c-Met, thereby blocking these downstream effects.[21]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors for the treatment of colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. noblelifesci.com [noblelifesci.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. texaschildrens.org [texaschildrens.org]

- 12. researchgate.net [researchgate.net]

- 13. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. atcc.org [atcc.org]

- 16. benchchem.com [benchchem.com]

- 17. Broth Microdilution | MI [microbiology.mlsascp.com]

- 18. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 19. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 20. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

- 22. researchgate.net [researchgate.net]

- 23. semanticscholar.org [semanticscholar.org]

An In-depth Technical Guide to 1,6-Naphthyridine-5-carboxylic Acid Derivatives and Structural Analogues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,6-naphthyridine-5-carboxylic acid derivatives and their structural analogues, focusing on their synthesis, biological activities, and therapeutic potential. This document is intended for researchers, scientists, and drug development professionals working in the fields of medicinal chemistry, pharmacology, and oncology.

Introduction

The 1,6-naphthyridine scaffold is a privileged heterocyclic motif found in numerous natural products and synthetic molecules with a wide array of biological activities.[1] Derivatives of this core structure have garnered significant attention in medicinal chemistry due to their potent and diverse pharmacological profiles, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] In particular, this compound and its analogues have emerged as promising candidates for the development of targeted therapies, especially as kinase inhibitors.[5][6] This guide will delve into the synthesis, quantitative biological data, and mechanisms of action of these compounds, providing detailed experimental protocols and visual representations of key signaling pathways.

Synthesis of the 1,6-Naphthyridine Core

A more concrete example is the synthesis of 1,6-naphthyridin-2(1H)-ones, which can be prepared from 5-acetyl-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile. This precursor is reacted with N,N-dimethylformamide dimethyl acetal and then cyclized with ammonium acetate to yield the 1,6-naphthyridine core.[7] Subsequent hydrolysis of a nitrile group at the 3-position can yield a carboxylic acid.[7]

Another versatile method for creating substituted 1,6-naphthyridines involves a tandem nitrile hydration/cyclization of 2-cyanoalkyl nicotinic esters to form 1,6-naphthyridine-5,7-diones. These diones can then be converted to highly reactive ditriflate intermediates, which allows for diverse functionalization at the 5 and 7 positions.[8]

Biological Activity and Therapeutic Targets

Derivatives of the 1,6-naphthyridine scaffold have shown significant activity against a range of biological targets, with a particular emphasis on protein kinases involved in cancer progression.

Kinase Inhibition

Several classes of 1,6-naphthyridine derivatives have been identified as potent inhibitors of various kinases, including Fibroblast Growth Factor Receptor 4 (FGFR4), AXL receptor tyrosine kinase, c-Met, and Cyclin-Dependent Kinase 5 (CDK5).

Table 1: Inhibitory Activity of 1,6-Naphthyridine Derivatives against Various Kinases

| Compound/Series | Target Kinase | IC50/Ki Value | Cell Line/Assay Conditions | Reference |

| 1H-imidazo[4,5-h][9][10]naphthyridin-2(3H)-one derivative (2t) | c-Met | IC50 = 2.6 µM | Kinase Assay | [5][6] |

| Quinazoline-based 1,6-naphthyridinone (22a) | MET | IC50 = 9.0 nM | Kinase Assay | |

| 1,6-Naphthyridinone derivative (25c) | AXL | IC50 = 1.1 nM | Biochemical Assay | |

| Substituted 1,6-Naphthyridines | CDK5 | A: <10 nM, B: 10-100 nM, C: >100 nM - ≤ 1 µM | CDK5 Mobility Shift Assay | |

| 3-(3,5-Dimethoxyphenyl)-1,6-naphthyridine-2,7-diamine derivative | FGFR1 | IC50 = 31 nM | Kinase Assay |

Anticancer Activity

The inhibition of these kinases translates to potent anticancer activity in various cancer cell lines. The cytotoxic effects of these compounds are typically evaluated using assays that measure cell viability and proliferation.

Table 2: Cytotoxic Activity of 1,6-Naphthyridine Derivatives in Cancer Cell Lines

| Compound/Series | Cancer Cell Line | IC50 Value | Reference |

| Benzo[b][9][10]naphthyridine-4-carboxamide derivatives | P388 leukemia, Lewis lung carcinoma, Jurkat leukemia | < 10 nM | [10] |

| Aaptamine (natural product) | H1299 and A549 non-small cell lung cancer, HeLa cervical cancer, CEM-SS T-lymphoblastic leukemia | 10.47 to 15.03 µg/mL | [11] |

| Suberitine D (natural product) | P388 cell line | 3.5 µM | [11] |

| 1,3-dioxolo[4,5-d]benzo[de][9][10]naphthyridine (natural product) | Adult T-cell leukemia | 0.29 µM | [11] |

| 2,4-disubstituted-1,6-naphthyridine (17a) | MOLT-3 (lymphoblastic leukemia), HeLa (cervical carcinoma), HL-60 (promyeloblast) | 9.1 ± 2.0 µM, 13.2 ± 0.7 µM, 8.9 ± 2.2 µM | [12] |

Signaling Pathways

The therapeutic effects of this compound derivatives as kinase inhibitors are mediated through the modulation of key signaling pathways that control cell growth, proliferation, survival, and migration.

FGFR4 Signaling Pathway

The Fibroblast Growth Factor Receptor 4 (FGFR4) signaling pathway, when aberrantly activated, plays a crucial role in the development and progression of several cancers, including hepatocellular carcinoma. Upon ligand binding, FGFR4 dimerizes and autophosphorylates, leading to the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.

Caption: FGFR4 signaling pathway and point of inhibition.

AXL Signaling Pathway

AXL, a receptor tyrosine kinase, is implicated in tumor progression, metastasis, and drug resistance. Its activation by its ligand, Gas6, triggers downstream pathways including PI3K/AKT, MAPK/ERK, and JAK/STAT, which promote cell survival, proliferation, and migration.

Caption: AXL signaling pathway and point of inhibition.

c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, Hepatocyte Growth Factor (HGF), are crucial in normal cellular processes, but their dysregulation is a hallmark of many cancers, driving proliferation, motility, and invasion. Key downstream pathways include RAS/MAPK, PI3K/AKT, and STAT3.

Caption: c-Met signaling pathway and point of inhibition.

CDK5 Signaling Pathway

Cyclin-Dependent Kinase 5 (CDK5) is a unique member of the CDK family, primarily active in post-mitotic neurons. Its activity is crucial for neuronal development and function. Dysregulation of CDK5 is implicated in neurodegenerative diseases and some cancers.

Caption: CDK5 signaling pathway and point of inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives and their analogues.

General Synthesis of 2-Substituted 6-Methyl-1-oxo-1,2-dihydrobenzo[b][9][10]naphthyridine-4-carboxylic Acids

This protocol is adapted from the synthesis of related benzo[b][9][10]naphthyridine derivatives and serves as a representative example.[10]

Workflow:

Caption: Synthetic workflow for carboxamide derivatives.

Procedure:

-

A solution of 4-dimethylaminomethylene-6-methyl-4H-pyrano[4,3-b]quinoline-1,3-dione (1.0 eq) in dimethylformamide (DMF) is treated with the desired primary amine (1.1 eq).

-

The reaction mixture is heated at a specified temperature (e.g., 100 °C) for a designated time (e.g., 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The resulting precipitate is collected by filtration, washed with water, and dried to yield the crude 2-substituted 6-methyl-1-oxo-1,2-dihydrobenzo[b][9][10]naphthyridine-4-carboxylic acid.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against a target kinase.

Workflow:

Caption: Workflow for the ADP-Glo™ kinase assay.

Procedure:

-

Reagent Preparation: Prepare serial dilutions of the test compound in DMSO. Dilute the target kinase enzyme and substrate in the appropriate kinase buffer. Prepare the ATP solution in kinase buffer.

-

Assay Plate Setup: Add 1 µL of the diluted inhibitor or vehicle control (DMSO) to the wells of a 384-well plate. Add 2 µL of the diluted kinase to each well.

-

Kinase Reaction: Initiate the reaction by adding 2 µL of the substrate/ATP mixture to each well.

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Signal Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

-

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[13]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete media and incubate for 24 hours.[14]

-

Drug Treatment: Treat the cells with various concentrations of the test compound (e.g., 5, 10, 20, 40, 80 µM) and incubate for a specified period (e.g., 24 or 48 hours).[14]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[14]

-